molecular formula C9H10ClNO2S B1493683 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione CAS No. 1599059-56-9

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

Cat. No.: B1493683
CAS No.: 1599059-56-9
M. Wt: 231.7 g/mol
InChI Key: IWGCYGCYYWOIGY-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-4-3-7-2-1-5-11-14(12,13)9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGCYGCYYWOIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
Reactant of Route 2
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
Reactant of Route 3
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
Reactant of Route 4
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
Reactant of Route 5
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
Reactant of Route 6
8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

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